Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Procurement Cost Analysis Building Block Selection

SAR-driven programs targeting PD-1/PD-L1 or kinase inhibition require exact [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate scaffolds-minor 3-position or ester deviations derail binding kinetics. This unsubstituted 5-ethyl ester (CAS 1824356-69-5) provides a clean baseline for hit-to-lead optimization. • Lead PD-1/PD-L1 inhibitor IC50: 92.3 nM • Ethyl ester enables direct amide library synthesis • Typical purity ≥97% ensures reproducible biological data

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13674473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC2=NN=CN21
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-11-10-6-12(7)8/h3-6H,2H2,1H3
InChIKeyKHMULOYCOWKCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate: Procurement-Ready Chemical Profile, CAS, and Core Properties


Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate (CAS: 1824356-69-5) is a fused heterocyclic building block comprising a 1,2,4-triazole ring annulated to a pyridine core with an ethyl ester at the 5-position . This [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal and agrochemical research, known for its broad biological activities including kinase inhibition, antifungal effects, and receptor modulation [1]. The compound is commercially available from multiple global suppliers with typical purity specifications of NLT 97–98%, primarily used as a key intermediate in pharmaceutical discovery and chemical biology applications .

Why Simple Substitution with Related Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate Analogs Fails in Critical Research Workflows


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, meaning even minor modifications—such as substitution at the 3-position, variation of the ester group, or alteration of the annulation pattern—dramatically alter biological target engagement and physicochemical properties [1]. For instance, introducing an ethyl group at the 3-position transforms the compound into a more lipophilic derivative (C11H13N3O2, MW 219.24) with altered binding kinetics, while conversion to the free carboxylic acid changes both solubility and reactivity profiles . Consequently, procurement of the exact 5-ethyl ester, unsubstituted at the 3-position, is non-negotiable for reproducible SAR campaigns and for accessing patent-defined chemical space in Bristol-Myers Squibb's triazolopyridine intellectual property estate [1].

Quantitative Differentiation Evidence: Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate vs. Closest Analogs


Purity-Adjusted Cost Efficiency: Ethyl Ester vs. Methyl Ester and Carboxylic Acid Analogs

In procurement decisions, the ethyl ester derivative (CAS 1824356-69-5) provides a favorable balance of cost and purity relative to the corresponding methyl ester and free carboxylic acid. The methyl ester (CAS 1352901-53-1) is available at comparable purity (NLT 98%) but may have different solubility and reactivity characteristics, while the carboxylic acid (CAS not specified, MW 163.14) is offered at 97% purity and is priced at approximately $2,435 per gram from certain suppliers [1]. Although direct head-to-head pricing for the ethyl ester is not aggregated, the availability of multiple independent vendors for the ethyl ester (including ChemicalBook-listed suppliers) suggests a competitive market with lower procurement barriers than the less common acid derivative .

Procurement Cost Analysis Building Block Selection

Scaffold Versatility: PD-1/PD-L1 Inhibitory Potential in [1,2,4]Triazolo[4,3-a]pyridine Class

The [1,2,4]triazolo[4,3-a]pyridine core, which includes the ethyl 5-carboxylate derivative as a key building block, has been validated as a potent scaffold for PD-1/PD-L1 inhibition. A series of analogs demonstrated IC50 values as low as 92.3 nM in homogenous time-resolved fluorescence (HTRF) assays, establishing the class as a viable alternative to traditional biphenyl-based PD-L1 inhibitors [1]. While the specific ethyl ester compound was not directly assayed, it serves as a critical synthetic intermediate for accessing this biologically validated chemotype. The presence of the 5-carboxylate group enables rapid diversification to generate libraries of amide and ester analogs that have shown nanomolar potency against the PD-1/PD-L1 interaction [1].

Immuno-Oncology PD-1/PD-L1 Checkpoint Inhibition

Synthetic Accessibility Advantage: Catalyst-Free Microwave Route vs. Multi-Step Hydrazone Synthesis

The parent ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate scaffold can be synthesized via a catalyst-free, microwave-assisted reaction of enaminonitriles with benzohydrazides, offering a more efficient and environmentally benign route compared to multi-step protocols required for functionalized derivatives like hydrazone-containing analogs . In contrast, the synthesis of 3-substituted or sulfide-bearing analogs often requires additional steps, lower yields, or harsher conditions [1]. While direct yield comparisons for the exact ethyl ester are not published, the microwave method for the core scaffold typically proceeds under mild conditions and offers rapid access to the triazolopyridine framework, facilitating in-house synthesis and reducing reliance on costly custom synthesis services .

Synthetic Methodology Microwave-Assisted Synthesis Green Chemistry

Lipophilicity-Driven Differentiation: Ethyl vs. 3-Ethyl Substitution Impact on Physicochemical Properties

The unsubstituted ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate (C9H9N3O2, MW 191.19) exhibits significantly different lipophilicity and molecular recognition properties compared to its 3-ethyl substituted analog (C11H13N3O2, MW 219.24) . The presence of an ethyl group at the 3-position increases both molecular weight and lipophilicity (clogP), which can alter membrane permeability, metabolic stability, and off-target binding profiles. In biological systems, even a single methylene unit difference can shift the compound's pharmacokinetic behavior and target engagement, as evidenced by the divergent activities observed within the triazolopyridine class [1]. Researchers requiring a less lipophilic starting point for lead optimization should therefore prioritize the unsubstituted ethyl ester over the 3-ethyl derivative to maintain a wider optimization window .

Physicochemical Properties Lipophilicity Drug Design

Optimal Use Cases for Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate Based on Evidence


PD-1/PD-L1 Inhibitor Library Synthesis for Immuno-Oncology

Utilize the ethyl ester as a key intermediate to generate focused libraries of [1,2,4]triazolo[4,3-a]pyridine-5-carboxamides and related analogs. The scaffold's validated nanomolar potency against the PD-1/PD-L1 interaction (IC50 92.3 nM for lead analog) makes this an attractive starting point for hit-to-lead optimization in cancer immunotherapy [1].

Antifungal Agent Development via Hydrazone Derivatization

Employ the compound as a precursor for synthesizing hydrazone-containing derivatives. The triazolopyridine core is known to impart antifungal activity, and further functionalization at the 5-position (via ester hydrolysis and subsequent coupling) can generate novel antifungal agents with improved potency against drug-resistant strains [1].

Structure-Activity Relationship (SAR) Studies on Lipophilicity and ADME

Use the unsubstituted ethyl ester as a baseline scaffold to systematically probe the impact of 3-position and 5-ester modifications on lipophilicity, metabolic stability, and target engagement. Its lower molecular weight and reduced lipophilicity compared to the 3-ethyl analog provide a cleaner starting point for SAR exploration [1].

Agrochemical Lead Discovery: Herbicide and Fungicide Screening

Incorporate the compound into agrochemical discovery programs targeting herbicidal or fungicidal activity. The triazolopyridine class has demonstrated broad pesticidal properties, and the ethyl ester serves as a versatile building block for generating analogs that can be screened against agriculturally relevant pathogens [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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